molecular formula C19H21N5O2 B2768908 N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 1421507-61-0

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2768908
CAS No.: 1421507-61-0
M. Wt: 351.41
InChI Key: CEPXOPOJIQBEPC-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC22H25N5O2
Molecular Weight375.47 g/mol
CAS Number1421471-96-6

The compound features a complex structure that includes a pyrazole ring, a cyclopentyl group, and an isoxazole moiety, which are known to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes and receptors involved in inflammatory processes and cancer. The pyrazole and isoxazole rings are particularly noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Inhibition of COX Enzymes

A study evaluating a series of pyrazole derivatives found that certain compounds effectively blocked COX-2 activity in vitro. This inhibition is crucial as COX-2 is associated with inflammatory diseases and cancer progression . The SAR analysis revealed that modifications to the substituents on the pyrazole ring significantly influenced the potency and selectivity of these compounds against COX enzymes.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Pyrazole derivatives have been shown to inhibit various kinases involved in cancer signaling pathways. For instance, dual leucine zipper kinase (DLK), a target for neurodegenerative diseases and cancers, has been inhibited by similar pyrazole-based compounds .

Table: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorReference
COX InhibitionCOX-2
Kinase InhibitionDLK
AntimicrobialBacterial Enzymes

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several pyrazole derivatives, including those similar to our compound, and evaluated their biological activities. The findings suggested that modifications at specific positions on the pyrazole ring could enhance selectivity for COX-2 over COX-1, thereby reducing side effects associated with non-selective NSAIDs .
  • Kinase Inhibition Studies : Research involving the inhibition of DLK by pyrazole derivatives showed promising results in preclinical models, indicating potential applications in treating neurodegenerative disorders . The compound's ability to penetrate the blood-brain barrier due to its lipophilicity was highlighted as an advantage.
  • Inflammatory Response Modulation : In vivo studies demonstrated that compounds with similar structures could significantly reduce inflammation markers in animal models of arthritis, suggesting that our compound may also possess anti-inflammatory properties .

Properties

IUPAC Name

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-10-17(23-26-13)19(25)21-12-15-11-18(14-6-8-20-9-7-14)24(22-15)16-4-2-3-5-16/h6-11,16H,2-5,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPXOPOJIQBEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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